Fmoc-Lys(Dabsyl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

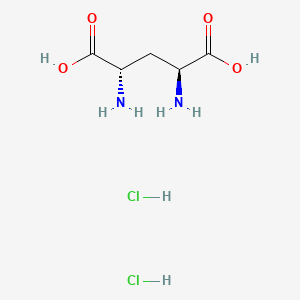

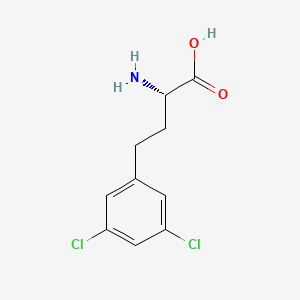

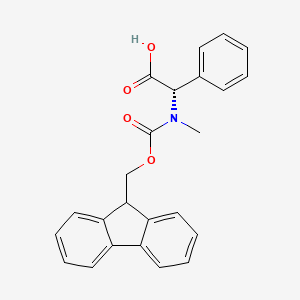

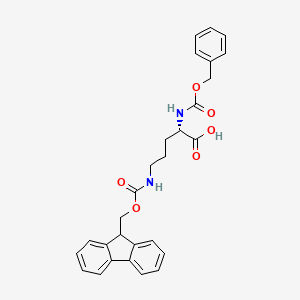

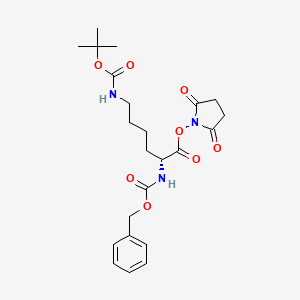

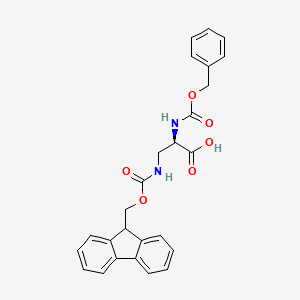

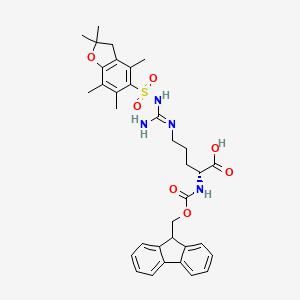

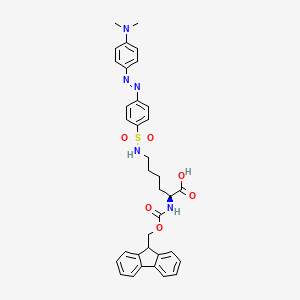

Fmoc-Lys(Dabsyl)-OH is a modified amino acid used in peptide synthesis12. The Fmoc group (9-fluorenylmethoxycarbonyl) is a main amine protecting group, known for its inherent hydrophobicity and aromaticity, which can promote the association of building blocks2. The Dabsyl group acts as a quencher in Fluorescence Resonance Energy Transfer (FRET) peptide substrates3.

Synthesis Analysis

The synthesis of Fmoc-Lys(Dabsyl)-OH involves solid-phase peptide synthesis (SPPS), a method that allows the use of an excess of reagents to achieve quantitative yields4. The Fmoc group is usually removed by treatment with 20–50% v/v piperidine in DMF1. In one study, Fmoc-Lys(Dabsyl)-OH was synthesized using two distinct synthetic routes: copper complexation of Lys and Fmoc-Lys with microwave irradiation3.

Molecular Structure Analysis

The molecular structure of Fmoc-Lys(Dabsyl)-OH is characterized by the presence of the Fmoc group, which is known to promote hydrophobic and π-π stacking interactions of the fluorenyl rings2. This modified amino acid was incorporated into the sequence of a triple-helical peptide (THP) substrate3.

Chemical Reactions Analysis

In solid-phase synthesis, the removal of the Fmoc group is a key step, usually achieved by treatment with 20–50% v/v piperidine in DMF1. The synthesis also involves the generation of an activated ester or reaction with a coupling reagent for amide bond formation1.

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Lys(Dabsyl)-OH are influenced by the inherent hydrophobicity and aromaticity of the Fmoc group2. In a study, Fmoc-Lys(Dabsyl)-OH was found to maintain its capability to gel when incorporated into a series of peptides5.

Safety And Hazards

将来の方向性

Fmoc-Lys(Dabsyl)-OH has potential applications in biological, biomedical, and biotechnological fields, such as drug delivery and diagnostic tools for imaging5. Its use in the synthesis of FRET peptide substrates for protease activity assays is also noteworthy3. Further research could explore its potential in other applications, such as tissue engineering5.

特性

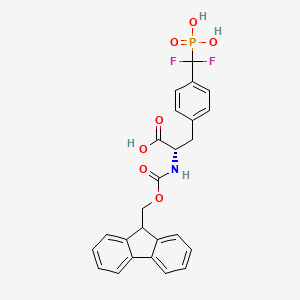

IUPAC Name |

(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N5O6S/c1-40(2)26-18-14-24(15-19-26)38-39-25-16-20-27(21-17-25)47(44,45)36-22-8-7-13-33(34(41)42)37-35(43)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33,36H,7-8,13,22-23H2,1-2H3,(H,37,43)(H,41,42)/t33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOXHLQIVBKYKV-XIFFEERXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Dabsyl)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。